molecular formula C14H14N2 B1676943 Naphazoline CAS No. 835-31-4

Naphazoline

Cat. No.: B1676943
CAS No.: 835-31-4
M. Wt: 210.27 g/mol
InChI Key: CNIIGCLFLJGOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Naphazoline should not be used in infants and children. It may cause severe slowing down of the central nervous system (CNS), which may lead to unconsciousness. It may also cause a severe decrease in body temperature . It is advised to avoid breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

Biochemical Analysis

Biochemical Properties

Naphazoline functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction .

Cellular Effects

This compound provides temporary relief from tissue congestion. The mechanism by which this compound acts is adrenergic receptor activation . All ocular vasoconstrictors available today, including this compound, act as adrenergic receptor agonists . In high doses or when ingested, this compound can lead to central nervous system depression (which can progress to coma and death), hypothermia, bradycardia, and death .

Molecular Mechanism

This compound is a vasoconstrictor that functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration . This compound causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction .

Temporal Effects in Laboratory Settings

This compound is a rapid-acting imidazoline sympathomimetic vasoconstrictor . It acts to decrease congestion and is found in many over-the-counter (OTC) eye drops and nasal preparations . The effects on α-receptors from systemically absorbed this compound may persist for up to 7 hours after a single dose .

Dosage Effects in Animal Models

In animal models, signs of intoxication with this compound may include vomiting, bradycardia, cardiac arrhythmias, poor capillary refill time, hypotension or hypertension, panting, increased upper respiratory sounds, depression, weakness, collapse, nervousness, hyperactivity, or shaking . These signs usually appear within 30 minutes to 4 hours after exposure .

Metabolic Pathways

Metabolism data for this compound are scarce. Imidazoline compounds undergo some hepatic metabolism but a large fraction of the dose may be excreted unchanged in the urine .

Subcellular Localization

Given its role as a vasoconstrictor, it is likely that this compound primarily acts at the cell surface, where it interacts with alpha adrenergic receptors on arterioles to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphazoline hydrochloride can be synthesized using alpha-naphthylacetic acid, ethylenediamine, and acetone as raw materials. The process involves condensation, cyclization, and salification . The reaction conditions are mild, and the process avoids a large number of side reactions, resulting in a high yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared by adding alpha-naphthylacetic acid to a reaction kettle, followed by the addition of ethylenediamine and acetone. The mixture is then heated and refluxed. After the reaction, the product is purified through salification and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions: Naphazoline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The major product formed from the nucleophilic substitution reaction is an orange/red-colored complex with maximum absorption at 483 nm .

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIIGCLFLJGOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

550-99-2 (mono-hydrochloride)
Record name Naphazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3048449
Record name Naphazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naphazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Naphazoline is a vasoconstrictor that functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration. Naphazoline causes the release of norepinephrine in sympathetic nerves. Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction. Naphazoline is also a mild beta adrenergic receptor agonist, which can cause rebound vasodilation after the alpha adrenergic stimulation has ended. Naphazoline's release of norepinephrine also triggers a negative feedback loop which decreases production of norepinephrine, which can lead to rhinitis medicamentosa after long term use when naphazoline is stopped.
Record name Naphazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06711
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

835-31-4
Record name Naphazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphazoline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06711
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naphazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAPHAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H231GF11BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Naphazoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphazoline
Reactant of Route 2
Reactant of Route 2
Naphazoline
Reactant of Route 3
Reactant of Route 3
Naphazoline
Reactant of Route 4
Reactant of Route 4
Naphazoline
Reactant of Route 5
Reactant of Route 5
Naphazoline
Reactant of Route 6
Naphazoline
Customer
Q & A

Q1: What is the primary mechanism of action of naphazoline?

A1: this compound functions as an α2-adrenergic receptor agonist and also interacts with imidazoline (I1) receptors. [, , , , , , ]

Q2: How does this compound's activation of α2-adrenergic receptors lead to its decongestant effects?

A2: this compound's stimulation of α2-adrenergic receptors, particularly in the vasculature of the nasal mucosa, leads to vasoconstriction. This constriction reduces blood flow, thereby decreasing congestion and swelling. [, , ]

Q3: What role do imidazoline (I1) receptors play in this compound's effects?

A3: While this compound's interaction with I1 receptors is recognized, the exact contribution of these receptors to its overall pharmacological profile is not fully elucidated. Research suggests that I1 receptor activation might contribute to its ocular hypotensive effects and influence aqueous humor dynamics. [, ]

Q4: Does this compound cross the blood-brain barrier?

A4: While this compound can induce central effects, research suggests that its ability to cross the blood-brain barrier is limited. This is supported by the observation that centrally mediated ocular hypotensive effects were not accompanied by sedation, indicating minimal stimulation of central α2-adrenergic receptors. []

Q5: What is the impact of this compound on aqueous humor dynamics?

A5: Topical this compound has been shown to reduce intraocular pressure (IOP) and significantly suppress aqueous humor flow rate in rabbits. This effect is attributed to the activation of both α2- and I1 receptors, which are linked to pertussis toxin (PTX)-sensitive G proteins. []

Q6: How does this compound affect norepinephrine levels in the eye?

A6: Studies have demonstrated that topical this compound can attenuate norepinephrine levels in the aqueous humor and inhibit its release from the iris-ciliary body (ICB). This effect is suggested to be mediated through I1 receptor activation. []

Q7: Does this compound influence cyclic nucleotide levels in the eye?

A7: Research indicates that this compound can modulate cyclic nucleotide levels in the ICB. It has been shown to inhibit isoproterenol-stimulated cyclic adenosine monophosphate (cAMP) accumulation while increasing cyclic guanosine monophosphate (cGMP) levels. []

Q8: What is the significance of this compound's effect on atrial natriuretic peptide (ANP)?

A8: this compound administration elevates ANP levels in the aqueous humor. This effect, mediated by I1 receptors, is suggested to contribute to the elevation of cGMP levels and the inhibition of cAMP accumulation in the ICB. []

Q9: What is the molecular formula and weight of this compound hydrochloride?

A9: The molecular formula of this compound hydrochloride is C14H15N2+·Cl, and its molecular weight is 246.73 g/mol. []

Q10: Are there any notable structural features of this compound?

A10: Unlike many sympathomimetic amines that possess an extended conformation, this compound exhibits a folded conformation. This structural distinction might contribute to its unique pharmacological profile. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.